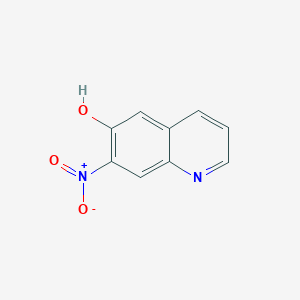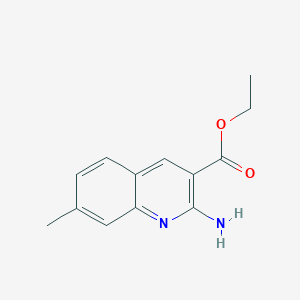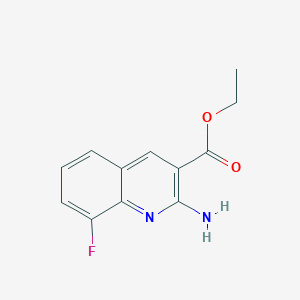![molecular formula C36H24I4N2 B13656612 N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)
N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound that features a biphenyl core substituted with four iodophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acid derivatives.
Introduction of Iodophenyl Groups: The iodophenyl groups are introduced via a halogenation reaction, where iodine is added to the phenyl rings under specific conditions.
Industrial Production Methods
化学反応の分析
Types of Reactions
N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological macromolecules.
作用機序
The mechanism by which N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl groups can form strong interactions with these targets, leading to modulation of their activity. The biphenyl core provides a rigid scaffold that enhances the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N,N,N’,N’-Tetrakis(4-nitrophenyl)-[1,1’-biphenyl]-4,4’-diamine
- N,N,N’,N’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine
- N,N,N’,N’-Tetrakis(4-ethynylphenyl)-[1,1’-biphenyl]-4,4’-diamine
Uniqueness
N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to the presence of iodophenyl groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and as a precursor for further functionalization in synthetic chemistry.
特性
分子式 |
C36H24I4N2 |
|---|---|
分子量 |
992.2 g/mol |
IUPAC名 |
4-[4-(4-iodo-N-(4-iodophenyl)anilino)phenyl]-N,N-bis(4-iodophenyl)aniline |
InChI |
InChI=1S/C36H24I4N2/c37-27-5-17-33(18-6-27)41(34-19-7-28(38)8-20-34)31-13-1-25(2-14-31)26-3-15-32(16-4-26)42(35-21-9-29(39)10-22-35)36-23-11-30(40)12-24-36/h1-24H |
InChIキー |
VGIPCXJNSHVTMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)N(C5=CC=C(C=C5)I)C6=CC=C(C=C6)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656540.png)

![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)

![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)

![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)




![6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13656603.png)
